Product packaging for 5-fluoro-6-iodo-1H-indole(Cat. No.:CAS No. 259860-35-0)

5-fluoro-6-iodo-1H-indole

Cat. No.: B3255792
CAS No.: 259860-35-0
M. Wt: 261.03 g/mol
InChI Key: GEAPQCVRUKYWRG-UHFFFAOYSA-N
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Description

5-Fluoro-6-iodo-1H-indole is a high-purity, dual-halogenated indole derivative designed for advanced research and development. This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry and drug discovery. Halogenated indoles are a key pharmacophore in developing bioactive molecules, and the specific presence of both fluorine and iodine on the indole scaffold allows for further structural diversification via cross-coupling reactions, making it a valuable building block for creating targeted libraries of novel compounds . Preliminary research on related halogenated indoles suggests potential bioactivity relevant to parasitology. Studies indicate that compounds like 5-iodoindole can exhibit nematicidal and insecticidal activities, potentially through non-apoptotic cell death mechanisms such as methuosis, or by acting as activators of invertebrate-specific glutamate-gated chloride channels (GluCls) . This mechanism is a prominent target for anthelmintic and antiparasitic drugs, positioning this class of compounds as a promising starting point for the development of new biocides against plant-parasitic nematodes and insects . Furthermore, fluorinated indole analogs are used in biosynthesis studies, for instance, in the enzymatic production of fluorinated tryptophan by E. coli , which can be monitored via 19 F NMR spectroscopy . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FIN B3255792 5-fluoro-6-iodo-1H-indole CAS No. 259860-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPQCVRUKYWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318825
Record name 5-Fluoro-6-iodo-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259860-35-0
Record name 5-Fluoro-6-iodo-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259860-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-iodo-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Fluoro 6 Iodo 1h Indole and Its Precursors

Strategies for Regioselective Functionalization of the Indole (B1671886) Nucleus

Achieving specific substitution patterns on an existing indole core can be challenging due to the intrinsic reactivity of the heterocyclic ring, which typically favors electrophilic substitution at the C3 position. Therefore, specialized methods are required to direct functionalization to the benzene (B151609) portion of the molecule.

This strategy involves carrying the desired substituents through the synthesis from acyclic or simple aromatic precursors. The synthesis of the necessary starting materials is a crucial first step. For instance, the preparation of substituted 2-nitrotoluenes is fundamental for their subsequent conversion into indoles via methods like the Leimgruber-Batcho synthesis. tsijournals.comresearchgate.net

The synthesis of a key precursor for 5-fluoro-6-iodo-1H-indole, namely 3-iodo-4-fluoro-6-methylnitrobenzene, exemplifies this approach. The process begins with a suitable aniline (B41778) derivative, which undergoes a series of transformations to install the required nitro, fluoro, and iodo groups in the correct positions before the indole ring is formed. A general route involves the nitration of a 4-substituted-2-fluoro aniline, followed by a diazotization-Sandmeyer reaction sequence to introduce the halogen at the desired position. tsijournals.com

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalation group (DMG) which complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can react with various electrophiles, including halogen sources. wikipedia.org

For the indole nucleus, the nitrogen atom, particularly when protected with a suitable group like a phenylsulfonyl (SO2Ph) group, can act as a DMG. For example, the treatment of 5-fluoro-1-(phenylsulfonyl)indole with an alkyllithium base can lead to regioselective lithiation. researchgate.net This lithiated intermediate can then be quenched with an iodinating agent, such as molecular iodine (I2), to introduce the iodine atom at the C6 position.

Direct halogenation of the indole ring itself is another approach. While indole typically undergoes electrophilic substitution at C3, the presence of specific substituents and tailored reaction conditions can alter this regioselectivity. mdpi.com For instance, methods for the direct and regioselective C5-H iodination of indoles have been developed, highlighting the potential for C-H activation strategies in functionalizing the benzene portion of the indole scaffold. rsc.orgrsc.org

Synthesis via Cyclization Reactions Involving Halogenated Precursors

Building the indole ring from precursors that already contain the fluoro and iodo substituents is one of the most common and effective strategies. Several classic and modern named reactions can be adapted for this purpose.

The Fischer indole synthesis, discovered in 1883, is a robust reaction that produces an indole from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction proceeds through a phenylhydrazone intermediate, which undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form the indole ring. wikipedia.org

To synthesize a this compound using this method, a 4-fluoro-5-iodophenylhydrazine precursor would be required. The reaction of this substituted hydrazine (B178648) with an appropriate carbonyl compound, such as pyruvate (B1213749) for subsequent C2-ester formation or acetone, under acidic catalysis (e.g., HCl, H2SO4, or Lewis acids like ZnCl2) would lead to the desired indole core. wikipedia.orgdiva-portal.org The regiochemical outcome is generally predictable; for instance, a para-substituted phenylhydrazine will typically yield a 5-substituted indole. youtube.com

StepDescription
1 Reaction of a (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
2 Isomerization of the phenylhydrazone to its corresponding enamine tautomer.
3 Acid-catalyzed mdpi.commdpi.com-sigmatropic rearrangement (amino-Claisen rearrangement).
4 Loss of an amine (e.g., ammonia) and rearomatization to form the final indole product. wikipedia.org

This interactive table summarizes the key mechanistic steps of the Fischer Indole Synthesis.

The Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer method, particularly in industrial settings, due to its high yields, mild conditions, and the availability of starting materials. tsijournals.comwikipedia.org The synthesis begins with an o-nitrotoluene derivative, which is first converted into an enamine by reaction with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.netwikipedia.org This intermediate is then subjected to a reductive cyclization to yield the indole. wikipedia.org

This methodology has been successfully applied to the synthesis of this compound. tsijournals.com The synthesis starts from 3-iodo-4-fluoro-6-methylnitrobenzene. This precursor is reacted with DMF-DMA to form the corresponding enamine, which is then reduced and cyclized in the presence of iron powder in acetic acid (Fe/AcOH) to afford 6-iodo-5-fluoro-1H-indole in good yield. tsijournals.com

Starting MaterialReagentsProductYieldReference
3-Chloro-4-fluoro-6-methylnitrobenzene1. DMF-di-isopropyl acetal, DMF2. Fe, AcOH, Toluene, Silica gel6-Chloro-5-fluoro-1H-indole70-75% tsijournals.com
3-Bromo-4-fluoro-6-methylnitrobenzene1. DMF-DMA2. Fe/AcOH6-Bromo-5-fluoro-1H-indole73% tsijournals.com
3-Iodo-4-fluoro-6-methylnitrobenzene1. DMF-DMA2. Fe/AcOH6-Iodo-5-fluoro-1H-indole 70% tsijournals.com

This interactive table presents data from the synthesis of various 5-fluoro-6-substituted indoles via the Leimgruber-Batcho methodology. tsijournals.com

Beyond the Fischer and Leimgruber-Batcho syntheses, other annulation reactions can be employed to construct the indole ring system. These methods often provide alternative pathways that may be advantageous depending on the availability of precursors and desired substitution patterns.

Sugasawa Synthesis : This method involves the Friedel-Crafts acylation of an aniline with a nitrile (e.g., chloroacetonitrile) in the presence of a Lewis acid like boron trifluoride, followed by a reductive cyclization of the resulting intermediate using a reducing agent such as sodium borohydride. diva-portal.orgpharmaguideline.com To obtain the target compound, a 3-iodo-4-fluoroaniline would serve as the starting material.

Reissert Synthesis : This reaction involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base. The resulting pyruvate derivative is then reductively cyclized to form an indole-2-carboxylic acid. pharmaguideline.com

Cyclization of Alkynes : Modern methods involving the cyclization of ortho-alkynylanilines offer a powerful route to 2-substituted indoles. mdpi.comchim.it These reactions can be catalyzed by various transition metals (e.g., palladium, gold, copper) or proceed under metal-free conditions. chim.itorganic-chemistry.orgrsc.org A synthesis of this compound via this route would require a 2-alkynyl-4-fluoro-5-iodoaniline precursor.

Post-synthetic Halogenation and Halogen Exchange Reactions on Indole Derivatives

The synthesis of this compound can be efficiently achieved by introducing the halogen substituents onto an existing indole core. This approach, known as post-synthetic modification, allows for the precise placement of functional groups. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution reactions, which are commonly employed for halogenation.

Regioselective Iodination Strategies (e.g., using N-iodosuccinimide or I2/K2CO3 systems)

The introduction of an iodine atom at the C6 position of the 5-fluoroindole (B109304) precursor is a critical step. Achieving regioselectivity is paramount to avoid the formation of unwanted isomers.

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic and heteroaromatic compounds. organic-chemistry.org It is favored for its mild reaction conditions and ease of handling. The iodination of electron-rich aromatics using NIS can be effectively catalyzed by acids. For instance, the use of a catalytic amount of trifluoroacetic acid (TFA) with NIS allows for the regioselective iodination of various activated aromatic compounds with excellent yields and short reaction times. organic-chemistry.orgresearchgate.net The active iodinating species is believed to be an in situ generated, highly reactive electrophile. organic-chemistry.org This method's efficiency under mild conditions makes it a suitable strategy for the C6-iodination of 5-fluoroindole.

Another approach involves the use of molecular iodine (I2) in combination with a base like potassium carbonate (K2CO3) . This system has been proven effective in various organic transformations. ias.ac.inresearchgate.net While direct examples for the C6 iodination of 5-fluoroindole using this specific system are not extensively detailed, the principle relies on the activation of iodine to generate an electrophilic species that can attack the indole ring. The base plays a crucial role in the reaction mechanism. ias.ac.innih.gov

The choice of iodinating agent and reaction conditions is critical for directing the substitution to the desired C6 position, overcoming the inherent reactivity of other positions on the indole ring, such as C3.

Table 1: Comparison of Iodination Reagents for Aromatic Compounds

Reagent System Typical Conditions Advantages Reference
N-Iodosuccinimide (NIS) / cat. Trifluoroacetic Acid Mild, short reaction times High yields, good regioselectivity, safer than some alternatives organic-chemistry.org
I2 / K2CO3 Varies, can be solvent-free Eco-friendly, cost-effective catalyst system ias.ac.inresearchgate.net

Fluorination Strategies (e.g., nucleophilic fluorination, electrophilic fluorination)

The fluorine atom at the C5 position is typically incorporated into the starting material before the construction of the indole ring, for example, by using a fluorinated aniline derivative. However, understanding post-synthetic fluorination strategies is relevant in the broader context of synthesizing fluorinated indoles. researchgate.net There are two primary approaches for introducing fluorine: nucleophilic and electrophilic fluorination. alfa-chemistry.com

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). This method is often cost-effective and suitable for large-scale production. alfa-chemistry.com Common reagents include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com However, applying this to a pre-existing iodo-indole for a halogen exchange would be challenging and could lead to a mixture of products.

Electrophilic fluorination utilizes reagents that deliver an electrophilic fluorine species ("F+") to a nucleophilic carbon center, such as an electron-rich aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, like Selectfluor® (F-TEDA-BF4), are the most common, offering high selectivity, stability, and safety compared to other options like elemental fluorine. alfa-chemistry.comwikipedia.org Electrophilic fluorination is particularly useful for late-stage functionalization. alfa-chemistry.com For instance, Selectfluor® has been used for the highly regioselective difluorination of substituted indoles at the C3 position. acs.org While direct C5 fluorination of an indole ring post-synthesis is less common than building the ring from a fluorinated precursor, electrophilic fluorination remains a powerful tool in organofluorine chemistry. nih.gov

Table 2: Overview of Fluorination Strategies

Strategy Reagent Type Common Reagents Key Characteristics Reference
Nucleophilic Nucleophilic fluoride source (F-) KF, CsF Cost-effective, suitable for large scale alfa-chemistry.com
Electrophilic Electrophilic fluorine source (F+) Selectfluor®, NFSI High selectivity, stable, good for late-stage functionalization alfa-chemistry.comwikipedia.org

Yield Optimization and Scalability Considerations in this compound Synthesis

Optimizing the reaction yield and ensuring the scalability of the synthesis are critical for the practical application of this compound. Several factors, including the choice of synthetic route, reaction conditions, and purification methods, influence these outcomes.

The Leimgruber-Batcho indole synthesis is a notable method for producing substituted indoles and has been described as an industrially feasible process suitable for multi-kilogram scale production of related 5-fluoro-6-substituted indoles. tsijournals.com This process generally avoids tedious workups and column chromatography, which are significant advantages for large-scale execution. tsijournals.com

Scalability also requires the use of safe, readily available, and cost-effective reagents. The development of metal-free reaction pathways is also a significant consideration for large-scale synthesis, as it can simplify purification and reduce hazardous waste. nih.gov Protocols that have been successfully scaled to the gram- nih.gov or multi-mole nih.govresearchgate.net level for related indole syntheses often feature robust catalytic systems and efficient reaction manifolds. The reusability of catalysts is another factor that can enhance the scalability and cost-effectiveness of a synthetic process. nih.gov

Ultimately, a thorough investigation of reaction parameters, including solvent, temperature, concentration, and catalyst loading, is necessary to develop a high-yielding and scalable process for the synthesis of this compound.

Chemical Reactivity and Derivatization of 5 Fluoro 6 Iodo 1h Indole

Reactions at the Halogen Positions (Iodine and Fluorine)

The benzene (B151609) portion of the indole (B1671886) ring in 5-fluoro-6-iodo-1H-indole is substituted with both a highly reactive iodine atom and a relatively inert fluorine atom. This disparity in reactivity is the cornerstone of its utility in selective chemical transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of di-halogenated substrates like this compound, the chemoselectivity of these reactions is of paramount importance.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the bond dissociation energy of the carbon-halogen bond. The C-I bond is significantly weaker than the C-F bond, making it far more susceptible to oxidative addition to a Palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. Consequently, reactions such as Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Heck are expected to proceed with high selectivity at the C-6 iodo position, leaving the C-5 fluoro group intact. nih.govthieme-connect.de

This selective reactivity allows for the introduction of a wide variety of substituents at the 6-position of the indole ring.

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups using organoboron reagents. It is widely used for its mild conditions and the commercial availability of a vast array of boronic acids and esters. lmaleidykla.ltnih.gov

Stille Coupling: This reaction utilizes organostannanes to couple alkyl, vinyl, or aryl groups.

Sonogashira Coupling: This method forms a C-C bond between the aryl iodide and a terminal alkyne, providing access to alkynylated indoles. thieme-connect.denih.gov

Negishi Coupling: This reaction employs organozinc reagents, which are known for their high reactivity and functional group tolerance, allowing for the introduction of alkyl, aryl, or vinyl substituents. wikipedia.orgnih.gov

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a new, substituted alkene. nih.gov

Table 1: Predicted Selective Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Iodo Position.
Reaction NameCoupling PartnerTypical Catalyst/ConditionsProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., DME/H₂O)6-Aryl-5-fluoro-1H-indole
StilleR-Sn(Bu)₃PdCl₂(MeCN)₂, DMF5-Fluoro-6-substituted-1H-indole
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)6-Alkynyl-5-fluoro-1H-indole
NegishiOrganozinc (R-ZnX)Pd(0) or Ni(0) catalyst5-Fluoro-6-substituted-1H-indole
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), Base5-Fluoro-6-vinyl-1H-indole

The C-F bond is the strongest single bond to carbon, making it exceptionally stable and generally unreactive in standard palladium-catalyzed cross-coupling reactions. This inertness is what allows for the high selectivity observed at the iodo position.

However, the activation of C-F bonds for cross-coupling is an area of active research. researchgate.net Achieving this transformation typically requires harsh reaction conditions, specialized and electron-rich phosphine (B1218219) ligands, or the use of additives. mdpi.com For instance, the use of lithium iodide has been shown to promote the oxidative addition of C-F bonds to palladium centers in some perfluoroarenes. nih.gov While theoretically possible, subjecting this compound to such conditions would likely lead to a complex mixture of products due to the much higher reactivity of the C-I bond. A more viable strategy for functionalizing the C-5 position via cross-coupling would involve a sequential approach: first, reaction at the C-6 iodo position, followed by a subsequent, more forcing C-F activation step on the resulting 6-substituted-5-fluoro-1H-indole product.

Metal-halogen exchange is a fundamental organometallic reaction used to generate organometallic reagents from organic halides. wikipedia.org The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl > F. princeton.edu

For this compound, treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would result in a highly selective lithium-iodine exchange at the C-6 position. This process generates a new organolithium species, 5-fluoro-6-lithio-1H-indole, while leaving the C-F bond unaffected. This lithiated intermediate is a potent nucleophile and can be trapped by a variety of electrophiles to install a diverse range of functional groups at the 6-position. harvard.edu

Table 2: Predicted Products from Metal-Halogen Exchange and Electrophilic Quenching.
Reagent 1Reagent 2 (Electrophile)Resulting Functional Group at C-6
1. t-BuLi2. DMF (Dimethylformamide)Aldehyde (-CHO)
1. t-BuLi2. CO₂ (Carbon dioxide)Carboxylic Acid (-COOH)
1. t-BuLi2. B(OMe)₃ then H₃O⁺Boronic Acid (-B(OH)₂)
1. t-BuLi2. (CH₃)₃SnCl (Trimethyltin chloride)Stannane (-Sn(CH₃)₃)
1. t-BuLi2. R-X (Alkyl halide)Alkyl (-R)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. diva-portal.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

The indole ring system is inherently electron-rich, which disfavors the SNAr mechanism. In this compound, there are no strong electron-withdrawing groups to sufficiently activate the ring towards nucleophilic attack. Therefore, SNAr reactions are not expected to occur under standard conditions. While fluorine can act as a leaving group in SNAr reactions on highly electron-deficient rings, its substitution on this electron-rich indole core is highly unlikely. nih.govyoutube.com Forcing conditions would be required, which could lead to low yields and side reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck)

Reactions at the Indole Nitrogen (N-1)

The nitrogen atom at the 1-position of the indole ring bears a proton (N-H) that is weakly acidic. This proton can be removed by a variety of bases, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH), to generate an indolyl anion. This anion is nucleophilic and can react with a range of electrophiles, allowing for functionalization at the N-1 position. This is often a necessary first step in a multi-step synthesis to protect the N-H group and improve solubility in organic solvents.

Common N-1 functionalization reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) introduces an alkyl group.

N-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) yields an N-acyl indole.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) provides a stable N-sulfonyl protected indole, which also serves to withdraw electron density from the ring. rsc.org

N-Protection: Various protecting groups, such as Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride), can be installed to protect the nitrogen during subsequent reactions.

Table 3: Representative Reactions at the Indole N-1 Position.
Reaction TypeElectrophileBaseProduct
N-MethylationIodomethane (CH₃I)NaH5-Fluoro-6-iodo-1-methyl-1H-indole
N-BenzylationBenzyl bromide (BnBr)NaH1-Benzyl-5-fluoro-6-iodo-1H-indole
N-AcetylationAcetyl chloride (AcCl)Et₃N1-Acetyl-5-fluoro-6-iodo-1H-indole
N-Tosylationp-Toluenesulfonyl chloride (TsCl)NaH5-Fluoro-6-iodo-1-tosyl-1H-indole

Electrophilic Aromatic Substitution on the Indole Ring (at non-halogenated positions)

The indole nucleus is a π-excessive heterocycle, making it highly reactive towards electrophiles. wikipedia.orgbhu.ac.in Electrophilic aromatic substitution (EAS) is the most characteristic reaction of indoles, with a strong preference for substitution at the C-3 position of the pyrrole (B145914) ring. bhu.ac.inmasterorganicchemistry.comsemanticscholar.org

Nitration: The introduction of a nitro group (NO₂) onto the indole ring is a key electrophilic substitution. While specific studies on the nitration of this compound were not found, the general mechanism involves the attack of the electron-rich indole, primarily at C-3, on a nitrating agent.

Formylation (Vilsmeier-Haack): The Vilsmeier-Haack reaction is an efficient and mild method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.comnih.gov The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com This reagent then acts as the electrophile. The reaction overwhelmingly favors formylation at the C-3 position. Strong evidence for this reactivity on the fluoro-iodo-indole system comes from the successful C-3 formylation of the regioisomer, 6-fluoro-5-iodo-1H-indole, to produce 6-fluoro-5-iodo-1H-indole-3-carbaldehyde in 73% yield. rsc.org The N-tosylated version of this compound also undergoes the same reaction to yield the corresponding 3-carbaldehyde derivative. rsc.org

Table 2: Vilsmeier-Haack Formylation of a Related Fluoro-Iodo-Indole

Substrate Reagents Product Yield Reference
6-fluoro-5-iodo-1H-indole POCl₃, DMF 6-fluoro-5-iodo-1H-indole-3-carbaldehyde 73% rsc.org
6-fluoro-5-iodo-1-tosyl-1H-indole POCl₃, DMF 6-fluoro-5-iodo-1-tosyl-1H-indole-3-carbaldehyde 81% rsc.org

Other Electrophilic Functionalizations: The indole ring can undergo a variety of other electrophilic substitutions at the C-3 position, such as halogenation and Friedel-Crafts reactions. However, specific examples of these reactions being carried out on this compound are not available in the reviewed literature.

Oxidation and Reduction Reactions of the Indole Nucleus

Detailed studies specifically documenting the oxidation or reduction of the pre-formed this compound nucleus were not identified in the searched literature. The synthesis of related fluoro-indoles can involve a reductive cyclization of a nitro-precursor to form the indole ring system, but this does not represent a reduction of the indole core itself. diva-portal.org

Cycloaddition and Rearrangement Reactions Involving the Indole Core

The scientific literature surveyed did not provide specific examples of cycloaddition or rearrangement reactions involving the this compound core. While indole derivatives can participate in such reactions (e.g., (4+3) cycloadditions of 2-vinylindoles), these transformations have not been explicitly reported for the title compound. semanticscholar.org

Advanced Spectroscopic Analysis and Structural Elucidation of 5 Fluoro 6 Iodo 1h Indole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Following a comprehensive search of scientific literature and spectral databases, specific high-resolution NMR data for the compound 5-fluoro-6-iodo-1H-indole could not be located. While spectroscopic information for related fluorinated and iodinated indole (B1671886) derivatives is available, data pertaining directly to this compound, including its ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants, remains unpublished in the accessible literature.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for Positional Assignment

Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ) and coupling constants (J), are essential for the unambiguous assignment of all atoms within the this compound structure. This information is crucial for confirming the specific substitution pattern on the indole ring. However, no publicly available experimental or predicted data for these parameters for this particular molecule could be identified.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in elucidating the complete chemical structure of a molecule by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which can be useful for confirming the structure, though less critical for a planar aromatic system like indole.

Despite the utility of these techniques, no specific 2D NMR studies for this compound have been reported in the available scientific literature.

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and fragmentation of a compound. However, specific HRMS data for this compound is not present in the searched scientific databases.

Exact Mass Determination for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement of a molecule's molecular ion, which allows for the unambiguous determination of its elemental formula. For this compound (C₈H₅FIN), the theoretical exact mass can be calculated. However, no experimental HRMS data to confirm this molecular formula has been published.

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

The analysis of fragmentation patterns in mass spectrometry offers valuable insights into the structure of a molecule. Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), would produce distinct fragmentation pathways for this compound. This analysis would help in confirming the identity and structure of the compound. Regrettably, no studies detailing the fragmentation patterns of this compound under either EI or ESI conditions were found.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Bond lengths and angles within the indole core are largely consistent across various derivatives. Based on data from related structures, the C-F bond length is anticipated to be in the range of 1.35-1.37 Å, while the C-I bond will be considerably longer, approximately 2.08-2.10 Å. The bond angles within the benzene (B151609) and pyrrole (B145914) rings will remain close to 120° and 108°, respectively, consistent with their aromatic and five-membered ring structures. The exocyclic bond angles, such as C4-C5-F and C7-C6-I, are also expected to be near 120°. Torsional angles defining the planarity of the bicyclic system would be close to 0° or 180°.

Table 1: Predicted Bond Lengths and Angles for this compound (Based on Analogous Structures)
ParameterPredicted ValueReference Compound/Method
C-F Bond Length~1.36 ÅFluorinated Aromatics
C-I Bond Length~2.09 Å(Z)-2-Iodocinnamaldehyde
C-C (Aromatic)~1.36-1.41 ÅIndole
C-N (Pyrrole)~1.37-1.38 ÅIndole
C-C-C (Benzene Ring)~120°General Aromatic Systems
C-N-C (Pyrrole Ring)~108-110°Indole

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be governed by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π–π stacking.

Hydrogen Bonding: The N-H group of the pyrrole ring is a classic hydrogen bond donor. In the solid state, it is highly probable that molecules of this compound would form hydrogen bonds, potentially linking molecules into chains or dimers. The acceptor could be the nitrogen atom of a neighboring molecule or, less commonly, one of the halogen substituents. In many indole derivatives, N-H···O or N-H···N interactions are observed, often leading to the formation of inversion dimers.

Halogen Bonding: Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile. The iodine atom at the C6 position is a potent halogen bond donor due to its large size and polarizability. It could form C-I···N or C-I···F interactions with adjacent molecules. These Type II halogen interactions, where the C-I bond axis points towards the nucleophilic region of the acceptor atom, are highly directional and play a crucial role in crystal engineering. The C-I···O angle in such bonds is typically close to 180°, with the interaction distance being shorter than the sum of the van der Waals radii (~3.50 Å for I···O).

π–π Stacking: The planar aromatic indole ring system facilitates π–π stacking interactions. In the crystal lattice, molecules may arrange in parallel or anti-parallel stacks to maximize these stabilizing dispersive forces.

The interplay of these interactions—strong N-H hydrogen bonds, directional C-I halogen bonds, and weaker π–π stacking—would dictate the final three-dimensional architecture of the crystal.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds.

Characteristic Vibrational Modes of the Indole Ring and Halogen Substituents

The infrared (IR) and Raman spectra of this compound would be dominated by the characteristic vibrations of the indole nucleus, supplemented by modes arising from the C-F and C-I bonds.

Indole Ring Modes:

N-H Stretch: A prominent, sharp band is expected in the IR spectrum between 3400 and 3500 cm⁻¹ for the free N-H stretching vibration. This band may broaden and shift to a lower frequency if strong hydrogen bonding is present in the solid state.

Aromatic C-H Stretch: Weak to medium intensity bands are expected above 3000 cm⁻¹, typically in the 3100–3030 cm⁻¹ region.

C=C Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of characteristic bands, typically between 1600 cm⁻¹ and 1450 cm⁻¹.

Ring Breathing Modes: The Raman spectrum of indole shows characteristic in-phase and out-of-phase ring breathing modes, with a particularly strong peak observed around 760 cm⁻¹.

C-H Out-of-Plane Bending: Strong bands in the IR spectrum between 900 and 675 cm⁻¹ are due to the out-of-plane bending of the aromatic C-H bonds, and their precise positions are indicative of the substitution pattern.

Halogen Substituent Modes:

C-F Stretch: The carbon-fluorine stretching vibration gives rise to a very strong and characteristic absorption band in the IR spectrum, typically in the 1250-1100 cm⁻¹ range for aromatic fluorides.

C-I Stretch: The carbon-iodine stretching vibration occurs at a much lower frequency due to the heavy mass of the iodine atom. This band is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Modes for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H Stretch (free)3400 - 3500Medium, Sharp
Aromatic C-H Stretch3030 - 3100Weak-Medium
C=C Ring Stretch1450 - 1600Medium-Strong
C-F Stretch1100 - 1250Very Strong
Indole Ring Breathing (Raman)~760Strong (Raman)
C-I Stretch500 - 600Medium-Strong

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic spectroscopy of indole and its derivatives is characterized by transitions involving the π-electron system of the aromatic rings.

Electronic Transitions and Chromophoric Properties

The UV absorption spectrum of the indole chromophore is traditionally described by two main electronic transitions, the ¹Lₐ ← ¹A and ¹Lₐ ← ¹A transitions (using Platt's notation), which lead to two close-lying excited states, ¹Lₐ and ¹Lₐ.

¹Lₐ and ¹Lₐ Transitions: For the parent indole molecule, the ¹Lₐ band is found at a longer wavelength (~285 nm) and is typically weaker, showing distinct vibronic structure. The ¹Lₐ band is more intense and appears at a shorter wavelength (~260-270 nm). These transitions are π → π* in nature.

Effect of Substituents: The positions and intensities of these absorption bands are sensitive to substitution on the indole ring. Halogens are electron-withdrawing groups through induction but can also act as π-donors through resonance.

The fluorine atom at the C5 position and the iodine atom at the C6 position are expected to perturb the electronic structure. Electron-withdrawing groups generally cause a red-shift (a shift to a longer wavelength) of the absorption maximum (λₘₐₓ). Therefore, this compound is predicted to absorb at slightly longer wavelengths compared to unsubstituted indole.

Studies on other halogenated indoles, such as 5-bromo- and various fluoroindole-3-acetic acids, confirm that such substitutions lead to shifts in the absorption maxima.

Fluorescence Properties: Indole derivatives are often fluorescent, typically emitting in the UV-A range (320-400 nm). The emission usually occurs from the lowest energy excited singlet state, which is generally the ¹Lₐ state. The position of the fluorescence maximum (the Stokes shift) is sensitive to the polarity of the solvent and the nature of the substituents. The presence of heavy atoms like iodine can sometimes lead to quenching of fluorescence due to enhanced intersystem crossing to the triplet state, which may result in a lower fluorescence quantum yield for this compound compared to other indole derivatives.

Table 3: Predicted Electronic Transitions for this compound
TransitionTypical λₘₐₓ (Indole)Predicted Shift for this compoundNature of Transition
¹Lₐ ← ¹A~285 nmRed-shiftπ → π
¹Lₐ ← ¹A~265 nmRed-shiftπ → π
Fluorescence Emission (¹Lₐ → ¹A)~330-350 nmDependent on solvent; potential for quenchingπ* → π

Theoretical and Computational Chemistry Studies on 5 Fluoro 6 Iodo 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.gov For a molecule like 5-fluoro-6-iodo-1H-indole, DFT would be instrumental in understanding its fundamental electronic structure and geometry.

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Given the rigid nature of the indole (B1671886) ring, significant conformational variability is not expected for the core structure. However, minor puckering of the five-membered ring and the orientation of the N-H bond would be determined. The optimized geometry provides the foundation for all subsequent calculations of molecular properties.

Illustrative Optimized Geometric Parameters Below is a hypothetical table representing the kind of data that would be generated from a DFT geometry optimization.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Illustrative)
Bond Length C5F1.35 Å
Bond Length C6I2.10 Å
Bond Angle C4C5C6120.5°
Dihedral Angle C4C5C6C70.0°

DFT calculations are particularly powerful for exploring the electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For halogenated indoles, the electronegativity of the fluorine and the polarizability of the iodine would significantly influence the electron distribution and orbital energies. nih.gov

The molecular orbitals themselves show the distribution of electron density and can identify regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface would visually represent the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas. In this compound, the electronegative fluorine atom would create a region of negative potential, while the N-H group would exhibit a positive potential.

Illustrative Electronic Properties This table provides an example of the electronic property data that would be obtained.

PropertyValue (Illustrative)
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV

Molecular Dynamics (MD) Simulations in Interacting Systems

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules over time, particularly in condensed phases such as solutions or in complex biological environments. researchgate.net

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent, such as water or an organic solvent. The simulation would then track the movements of all atoms over a period of time, governed by a force field that describes the interactions between them.

These simulations could reveal important information about the solvation of this compound, such as the arrangement of solvent molecules around it and the strength of intermolecular interactions. If this molecule were being studied for its potential biological activity, MD simulations could be used to model its interaction with a target protein, providing insights into its binding mode and affinity. nih.gov The dynamics of these interactions are crucial for understanding the molecule's function in a biological context.

Modeling of Halogen Bonding Interactions Involving this compound

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (a σ-hole) acts as an electrophilic species, interacting with a nucleophile (Lewis base). nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov In this compound, the iodine atom at the 6-position is the primary participant in halogen bonding.

Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in characterizing the halogen bonding capabilities of this molecule. nih.gov These models can predict the geometry and energy of halogen-bonded complexes. The iodine atom in this compound is expected to form strong halogen bonds due to its high polarizability. nih.gov The presence of the electron-withdrawing fluorine atom at the 5-position further enhances the positive character of the σ-hole on the iodine atom, thereby strengthening its halogen bonding potential.

Theoretical calculations can elucidate the nature of these interactions by analyzing the molecular electrostatic potential (MEP) surface. For this compound, the MEP surface would show a distinct region of positive potential on the outer side of the iodine atom, along the extension of the C-I covalent bond, which is the σ-hole. nih.gov This positive region readily interacts with electron-rich atoms like oxygen, nitrogen, or sulfur in other molecules.

The table below presents hypothetical interaction energies and geometric parameters for halogen bonds formed between this compound and representative Lewis bases, as would be predicted by computational modeling. These values are illustrative and based on typical findings for similar iodo-aromatic compounds.

Halogen Bond Acceptor (Lewis Base)Interaction Energy (kcal/mol)I···Acceptor Distance (Å)C-I···Acceptor Angle (°)
Pyridine (Nitrogen)-5.0 to -7.02.8 to 3.0~175
Acetone (Oxygen)-3.5 to -5.52.9 to 3.2~170
Dimethyl Sulfide (Sulfur)-4.5 to -6.53.2 to 3.5~175

Note: This table contains illustrative data based on computational studies of similar iodo-aromatic compounds and does not represent experimentally determined values for this compound.

Quantitative Structure-Property Relationship (QSPR) and Cheminformatics Studies based on Structural Features

Quantitative Structure-Property Relationship (QSPR) and cheminformatics studies are powerful tools for correlating the structural features of molecules with their physicochemical properties and biological activities. mdpi.com For this compound, these approaches can be employed to predict its behavior and guide the design of new derivatives with desired characteristics. Indole-based compounds are of significant interest in medicinal chemistry, and cheminformatics plays a crucial role in exploring their potential. mdpi.comrsc.org

A QSPR model for a series of indole derivatives including this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the electronic structure, such as partial charges, dipole moment, and molecular electrostatic potential. The presence of the electronegative fluorine and the polarizable iodine would significantly influence these descriptors.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), quantify the molecule's lipophilicity, which is crucial for its pharmacokinetic profile.

Cheminformatics databases and software can be used to screen virtual libraries of compounds based on the structural scaffold of this compound. By modifying the substituents and their positions, it is possible to explore a vast chemical space and identify molecules with potentially enhanced biological activity or improved physicochemical properties.

The table below lists some key molecular descriptors that would be calculated in a QSPR or cheminformatics study of this compound.

Descriptor TypeSpecific DescriptorPotential Influence on Properties
ElectronicDipole MomentAffects solubility and intermolecular interactions.
ElectronicMolecular Electrostatic PotentialKey to understanding non-covalent interactions like halogen bonding.
HydrophobicLogP (Octanol-Water Partition Coefficient)Influences membrane permeability and pharmacokinetic properties.
StericMolecular VolumeRelates to the fit of the molecule in a biological target's active site.
TopologicalWiener IndexCorrelates with various physical properties like boiling point and viscosity.

Note: This table lists examples of molecular descriptors and their general relevance. Specific values for this compound would require computational calculation.

Through the application of these theoretical and computational methods, a comprehensive understanding of the chemical behavior of this compound can be achieved, paving the way for its rational application in various scientific and technological fields.

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Building Block in Complex Chemical Synthesis

The dual halogenation on the benzene (B151609) ring of the indole (B1671886) core provides orthogonal handles for a variety of chemical transformations. The iodine atom is particularly amenable to a wide range of cross-coupling reactions, while the fluorine atom can influence the electronic properties of the molecule and participate in specific interactions. This multifaceted reactivity is pivotal in its role as a precursor in sophisticated synthetic sequences. The synthesis of 5-fluoro-6-iodo-1H-indole itself can be efficiently achieved through methods like the Leimgruber-Batcho indole synthesis, starting from precursors such as 3-Iodo-4-fluoro-6-methylnitrobenzene.

Synthesis of Polycyclic Heterocyclic Systems

The structure of this compound is an ideal starting point for the construction of complex, multi-ring heterocyclic systems. The presence of the reactive C-I bond allows for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions, are well-suited to exploit the functionality of this molecule. researchgate.net

For instance, the iodine substituent at the C6-position can serve as a reactive site for well-established transformations such as Suzuki, Stille, Heck, and Sonogashira coupling reactions. nih.govmdpi.com These methods allow for the introduction of diverse aryl, alkyl, or alkynyl groups, which can then undergo subsequent intramolecular cyclization reactions to forge new rings.

Furthermore, rhodium- and ruthenium-catalyzed C-H activation strategies offer a direct and atom-economical approach to building polycyclic frameworks. nih.govmdpi.com The indole nucleus can be functionalized at various positions, and the this compound scaffold provides a substrate where intramolecular C-H activation/alkene insertion or annulation reactions can be directed to create intricate, fused indole derivatives. nih.gov Catalyst-controlled cyclization reactions can lead to the regiodivergent synthesis of either five- or six-membered fused rings, affording access to a variety of indole-annulated systems like indolinones and dihydroquinolinones. researchgate.netrsc.org

Reaction Type Potential Application with this compound Resulting Structure
Suzuki CouplingCoupling with an ortho-formylphenylboronic acidPrecursor for intramolecular cyclization to form an indole-fused lactone.
Sonogashira CouplingCoupling with a terminal alkyne bearing a nucleophilic groupPrecursor for intramolecular cyclization to form a new heterocyclic ring.
Heck ReactionIntramolecular reaction with an appended alkeneFormation of a fused carbocyclic or heterocyclic ring system.
C-H ActivationRhodium-catalyzed intramolecular annulation with an alkyneConstruction of a complex polycyclic aromatic system containing the indole core.

Precursor to Novel Bioactive Scaffolds through Chemical Synthesis (focus on synthetic methodology)

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. unimi.itopenmedicinalchemistryjournal.comresearchgate.net The unique substitution pattern of this compound makes it an exceptionally valuable precursor for creating novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a key site for diversification. nih.gov

Cross-coupling reactions are a cornerstone of modern drug discovery, and the C-I bond at the 6-position is highly susceptible to these transformations. nih.govresearchgate.net This allows for the systematic and modular synthesis of libraries of compounds for biological screening. For example, Suzuki or Stille coupling can be used to introduce complex aryl or heteroaryl moieties, a common strategy in the development of kinase inhibitors and other targeted therapies.

The Sonogashira coupling reaction is another powerful tool, enabling the introduction of alkynyl groups. mdpi.com These can serve as handles for further transformations, such as click chemistry or cyclization reactions, to build complex molecular architectures. This modular approach allows medicinal chemists to rapidly explore the structure-activity relationships of new compound series derived from the this compound scaffold.

Synthetic Methodology Transformation on this compound Potential Bioactive Scaffold
Suzuki-Miyaura CouplingReaction with various boronic acidsAryl- or heteroaryl-substituted indoles (e.g., for kinase inhibitors)
Heck ReactionReaction with alkenesAlkenyl-substituted indoles (precursors for further functionalization)
Sonogashira CouplingReaction with terminal alkynesAlkynyl-indoles (for click chemistry, further cyclizations)
Buchwald-Hartwig AminationReaction with amines6-Amino-5-fluoro-indole derivatives

Incorporation into Macrocyclic Architectures

Macrocycles are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The this compound scaffold can be strategically incorporated into macrocyclic structures using various synthetic strategies. mdpi.com

One powerful approach is the use of intramolecular cross-coupling reactions. A linear precursor containing the this compound unit at one end and a suitable coupling partner (e.g., a terminal alkyne or a boronic acid) at the other can be cyclized under high-dilution conditions. The Larock indole annulation is a notable method that can furnish both the macrocycle and the indole in a single transformation. nih.gov Palladium-catalyzed C-H activation has also emerged as a key strategy for macrocyclization, where the indole C2-position can react with a tethered alkene to close the ring. mdpi.com The rigidity and defined geometry of the indole unit can help to pre-organize the linear precursor, facilitating the ring-closing step.

Macrocyclization Strategy Role of this compound Example Macrocycle Type
Intramolecular Sonogashira CouplingProvides the aryl iodide component for coupling with a terminal alkyne.Indole-containing alkynyl macrocycle.
Intramolecular Suzuki CouplingProvides the aryl iodide component for coupling with a boronic acid ester.Indole-containing biaryl macrocycle.
Ring-Closing Metathesis (RCM)An indole derivative functionalized with two terminal alkenes.Indole-annulated macrocycle.
Pd-Catalyzed C-H ActivationThe indole C-H bond is activated to react with a tethered functional group.Peptide-based macrocycles with Trp-alkene crosslinks. mdpi.com

Applications in Supramolecular Chemistry

The field of supramolecular chemistry focuses on the design and synthesis of systems that are held together by non-covalent interactions. The electronic and structural features of this compound make it an intriguing candidate for the construction of supramolecular assemblies.

Design of Receptors and Sensors Utilizing Halogen Bonds

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.net The strength of this interaction increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. The electron-withdrawing nature of the indole ring and the adjacent fluorine atom further enhances the positive character of the σ-hole on the iodine atom in this compound, making it a potent halogen bond donor.

This property can be harnessed to design receptors and sensors for anions, which are Lewis basic. jyu.firsc.org By incorporating the this compound motif into a larger molecular framework, a pre-organized binding cavity can be created where the iodine atoms are directed towards a central point. This arrangement can lead to strong and selective binding of anions through multiple halogen bonding interactions. Such receptors can be designed to produce a detectable signal, such as a change in color or fluorescence, upon binding an anion, thereby functioning as a sensor. nih.gov The use of iodo-triazole and iodoperfluoroarene motifs in anion receptors has been well-documented, and the principles are directly applicable to the design of receptors based on iodo-indoles. rsc.orgnih.gov

Feature of this compound Contribution to Halogen Bonding Application
Iodine AtomStrong, polarizable halogen bond donor.Anion binding and recognition.
Fluorine AtomElectron-withdrawing, enhances the σ-hole on iodine.Stronger halogen bonding interactions.
Aromatic Ring SystemProvides a rigid scaffold for orienting halogen bond donors.Design of selective receptors and sensors.

Self-Assembly Processes Driven by Specific Interactions

The directional and specific nature of the halogen bond makes it a powerful tool for controlling the self-assembly of molecules in the solid state and in solution. The this compound molecule possesses multiple sites for non-covalent interactions, including the iodine atom (halogen bonding), the N-H group (hydrogen bonding), and the aromatic π-system (π-π stacking).

This combination of interactions can be used to program the self-assembly of the molecule into well-defined supramolecular structures, such as tapes, sheets, or more complex three-dimensional networks. For example, a combination of N-H···N hydrogen bonds and C-I···π halogen bonds could lead to the formation of extended one-dimensional chains. The interplay between these different non-covalent forces can be fine-tuned by modifying the substitution pattern on the indole ring, allowing for a degree of control over the final supramolecular architecture. This "crystal engineering" approach is fundamental to the development of new materials with desired properties, such as porosity, conductivity, or nonlinear optical activity.

Potential in Materials Science and Engineering

The unique electronic properties imparted by the fluorine and iodine substituents make this compound a promising, though not yet extensively explored, candidate for various applications in materials science. The presence of these halogens can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO), intermolecular interactions, and solid-state packing of organic materials derived from this scaffold.

Precursors for Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Semiconductors)

While direct applications of this compound in commercially available organic electronic devices have not been widely reported, its structural motifs are relevant to the design of novel materials for such technologies. The indole core is an electron-rich heterocyclic system that has been incorporated into various organic semiconductors. The introduction of a fluorine atom, a strongly electronegative element, can lower both the HOMO and LUMO energy levels of the resulting material, which can improve air stability and facilitate electron injection in n-type semiconductors.

Furthermore, the iodo group at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions. This allows for the synthesis of more extended π-conjugated systems, a key feature for efficient charge transport in organic semiconductors and light emission in Organic Light-Emitting Diodes (OLEDs). For instance, poly(5-fluoroindole), a polymer derived from a related compound, has been shown to be a good blue-light emitter, suggesting the potential of fluoroindole-based materials in OLED applications. The specific contribution of the additional iodine in this compound would be to serve as a site for introducing other functional groups to tune the emission color and efficiency.

A hypothetical synthetic route to an organic semiconductor using this compound as a precursor is presented below:

StepReactionReagents and ConditionsProduct
1Suzuki CouplingArylboronic acid, Pd catalyst, base5-fluoro-6-aryl-1H-indole
2PolymerizationOxidative or metal-catalyzed polymerizationPoly(5-fluoro-6-aryl-1H-indole)

Components in Polymer Synthesis (e.g., Conductive Polymers)

The synthesis of conductive polymers often involves the polymerization of aromatic or heterocyclic monomers. While there is no specific literature detailing the use of this compound in the synthesis of conductive polymers, its structure suggests potential applicability. The indole nitrogen can be protected, and the iodine atom at the 6-position can be utilized in polymerization reactions, such as Yamamoto or Stille coupling, to form π-conjugated polymers.

The electronic properties of the resulting polymer would be influenced by the fluorine substituent, which could enhance the polymer's oxidative stability and electron-accepting properties. The versatility of the indole ring and the reactivity of the C-I bond make this compound a potentially valuable monomer for the development of new conductive materials with tailored properties.

Exploration of Unique Electronic Properties Imparted by Halogenation

The presence of both fluorine and iodine on the indole ring of this compound results in a unique combination of electronic effects. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the electron density distribution across the indole ring system. This can impact the molecule's reactivity, photophysical properties, and intermolecular interactions.

Iodine, while also a halogen, is more polarizable and can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules in the solid state. The ability to form halogen bonds could be exploited in crystal engineering to control the packing of materials derived from this compound, which is crucial for optimizing charge transport in organic electronic devices. The specific electronic properties of this compound itself have not been extensively detailed in the literature, but the general effects of halogenation on organic molecules are well-documented.

Table of Halogen Properties and Their Potential Influence on Indole Derivatives:

HalogenElectronegativity (Pauling Scale)Polarizability (ų)Key Effects on Indole Derivatives
Fluorine3.980.56Strong inductive electron withdrawal, enhanced stability, modified HOMO/LUMO levels.
Iodine2.665.35Potential for halogen bonding, reactive site for cross-coupling, heavy-atom effect influencing photophysics.

Development of Novel Synthetic Methodologies Employing this compound as a Key Reagent

The reactivity of the carbon-iodine bond in this compound makes it a valuable substrate for the development of novel synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. While specific new methodologies developed using this exact compound are not widely reported, its utility can be inferred from the vast body of literature on the use of iodo-substituted heterocycles in organic synthesis.

The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it more reactive in reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at the 6-position of the indole ring under relatively mild conditions.

For example, this compound could be employed as a key starting material to synthesize a library of 6-substituted-5-fluoroindoles, which could then be screened for various biological activities or evaluated for their material properties. The development of efficient and selective coupling methods for this substrate would be a valuable contribution to synthetic organic chemistry.

Potential Cross-Coupling Reactions Utilizing this compound:

Reaction NameCoupling PartnerCatalystResulting Bond
Suzuki CouplingOrganoboron ReagentPalladiumC-C
Stille CouplingOrganotin ReagentPalladiumC-C
Sonogashira CouplingTerminal AlkynePalladium/CopperC-C (alkyne)
Heck CouplingAlkenePalladiumC-C (alkene)
Buchwald-Hartwig AminationAminePalladiumC-N

The synthesis of this compound itself has been reported via the Leimgruber-Batcho indole synthesis, starting from 4-fluoro-3-iodotoluene. mdpi.com This multi-step synthesis provides access to the key intermediate for further synthetic explorations.

Future Research Directions and Outlook for 5 Fluoro 6 Iodo 1h Indole Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The current primary method for synthesizing 5-fluoro-6-iodo-1H-indole and its analogs is the Leimgruber-Batcho reaction. mdpi.comtsijournals.com This classical approach, while effective, often involves harsh reaction conditions and the use of stoichiometric reagents, which can be environmentally taxing. Future research will undoubtedly gravitate towards the development of more sustainable and efficient synthetic strategies.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including indoles. semanticscholar.org Future efforts in the synthesis of this compound are expected to focus on:

Catalytic Systems: The development of novel catalytic systems, potentially using earth-abundant metals, could replace stoichiometric reagents in key synthetic steps, reducing waste and improving atom economy.

Alternative Solvents: The use of greener solvents, such as water, ionic liquids, or supercritical fluids, will be explored to replace traditional volatile organic compounds. semanticscholar.org

Energy Efficiency: Microwave-assisted and ultrasound-promoted syntheses could offer significant advantages in terms of reduced reaction times and energy consumption. semanticscholar.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. beilstein-journals.orgmit.edumdpi.comuc.ptrsc.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and automated production processes. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mit.edu

Enzymatic and Photocatalytic Methods: Biocatalysis and photocatalysis represent cutting-edge areas in organic synthesis that offer mild and selective transformations. nih.govnih.gov Future research may explore the use of engineered enzymes for the stereoselective synthesis of this compound derivatives. Similarly, visible-light photocatalysis could enable novel bond formations and functionalizations under exceptionally mild conditions. nih.gov

Table 1: Comparison of Synthetic Approaches for Indole (B1671886) Synthesis

MethodAdvantagesDisadvantagesPotential for this compound
Leimgruber-Batcho High yields, readily available starting materialsHarsh conditions, stoichiometric reagentsEstablished method, ripe for green modifications
Flow Chemistry Scalable, safe, reproducible, precise controlInitial setup costHigh potential for efficient and automated synthesis
Green Chemistry Environmentally friendly, reduced wasteMay require catalyst developmentKey area for future sustainable production
Enzymatic Synthesis High selectivity, mild conditionsEnzyme stability and costPromising for chiral derivatives
Photocatalysis Mild conditions, unique reactivityRequires specialized equipmentPotential for novel transformations

Discovery of Unprecedented Reactivity Patterns and Selective Transformations

The dual halogenation of the indole core in this compound presents a unique platform for exploring novel reactivity and selective chemical transformations. The distinct electronic nature of the C-F and C-I bonds allows for orthogonal functionalization strategies.

Cross-Coupling Reactions: The iodine atom at the C6 position is an excellent handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. mdpi.commdpi.com These reactions provide a powerful tool for introducing a wide range of substituents, including aryl, alkynyl, and vinyl groups, to the indole scaffold. Future research will likely focus on developing highly efficient and selective coupling protocols that are tolerant of the fluorine substituent and the N-H functionality.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. mdpi.comresearchgate.netscilit.com The electron-rich nature of the indole nucleus makes it an ideal substrate for such transformations. Research in this area could lead to the selective introduction of functional groups at various positions on the this compound ring system, bypassing the need for pre-functionalized starting materials.

Cycloaddition Reactions: The indole ring can participate in various cycloaddition reactions, leading to the formation of complex polycyclic structures. semanticscholar.orgnih.gov The electronic perturbation caused by the fluorine and iodine substituents in this compound may lead to unprecedented reactivity and selectivity in cycloaddition reactions, providing access to novel heterocyclic frameworks with potential biological activity.

Integration into Advanced Materials and Nanoscience for Emerging Technologies

The unique photophysical and electronic properties of indole derivatives make them attractive candidates for applications in materials science. The introduction of fluorine and iodine atoms in this compound can further modulate these properties, opening up new avenues for its use in advanced materials and nanoscience.

Organic Electronics: Indole-based materials have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom in this compound can enhance the electron-accepting properties and improve the stability of organic electronic materials. The iodine atom provides a convenient point for further functionalization to fine-tune the electronic and morphological properties of these materials.

Functional Polymers: Polymerization of this compound or its derivatives could lead to the formation of novel functional polymers with interesting optical, electronic, and sensory properties. These polymers could find applications in areas such as chemical sensors, smart coatings, and biomedical devices.

Nanoscience: The functionalization of nanoparticles, such as quantum dots researchgate.net and gold nanoparticles, with this compound derivatives could lead to the development of novel nanomaterials with tailored properties. These functionalized nanoparticles could be used in applications such as bioimaging, drug delivery, and catalysis.

Advancements in Computational Prediction and Rational Design of this compound Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. espublisher.comnih.govnih.govmdpi.comresearchgate.netsemanticscholar.org The application of these in silico methods to the study of this compound and its derivatives will play a crucial role in accelerating the discovery of new applications.

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. These theoretical insights can guide the design of new synthetic transformations and the development of materials with desired properties.

Virtual Screening and Drug Design: For medicinal chemistry applications, virtual screening of libraries of this compound derivatives against specific biological targets can identify promising lead compounds. nih.govnih.govmdpi.comresearchgate.net Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes and affinities of these compounds, facilitating the rational design of more potent and selective inhibitors. espublisher.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to establish a mathematical relationship between the structural features of this compound derivatives and their biological activity or material properties. espublisher.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-fluoro-6-iodo-1H-indole, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems is effective for halogenated indole synthesis. For example, analogous compounds (e.g., 5-fluoro-3-substituted indoles) are synthesized by reacting azidoethyl indole derivatives with terminal alkynes under CuI catalysis (12-hour reaction, 42% yield) . Adjusting stoichiometry, solvent polarity, and catalyst loading can optimize yield. Column chromatography (70:30 ethyl acetate/hexane) is recommended for purification .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C/19F NMR : Confirm substitution patterns and halogen positions (e.g., fluorine and iodine in positions 5 and 6, respectively) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ ion for C8H5FIN: 292.94 g/mol) .
  • TLC with UV/iodine visualization : Monitor reaction progress and purity .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

  • Methodological Answer :

  • Molecular weight : 292.94 g/mol (calculated from formula C8H5FIN).
  • LogP : Estimated ~3.0 (similar to halogenated indoles like 5-chloro-6-fluoro-1H-indole, LogP 2.96) .
  • Stability : Store at 2–8°C under inert gas to prevent decomposition. Avoid exposure to strong oxidizers due to iodine’s reactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

  • Methodological Answer :

  • Use SHELXL for small-molecule refinement and OLEX2 for structure solution. These tools are robust for handling heavy atoms (iodine) and high-resolution data .
  • For twinned crystals, employ SHELXL’s twin refinement module to resolve overlapping electron density .

Q. What strategies address contradictions in NMR and mass spectrometry data for halogenated indoles?

  • Methodological Answer :

  • Data Triangulation : Cross-validate with alternative techniques (e.g., X-ray diffraction or IR spectroscopy) .
  • Isotopic Pattern Analysis : For HRMS, ensure iodine’s isotopic signature (e.g., 127I, 100% abundance) is distinguishable from impurities .
  • Dynamic NMR : Resolve rotational barriers or tautomerism causing spectral discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based bioactive compounds?

  • Methodological Answer :

  • Halogen Substitution : Compare bioactivity with analogs (e.g., 5-chloro-6-nitro-1H-indole’s anticancer properties or 5-bromo-6-methyl-1H-indole’s antimicrobial effects ).
  • In Silico Docking : Use iodine’s van der Waals radius to predict binding interactions with targets like kinases or GPCRs .
  • Functionalization : Introduce groups at N1 or C3 to modulate solubility and target affinity .

Q. What safety protocols are critical when handling this compound in high-throughput screening?

  • Methodological Answer :

  • PPE : Use P95 respirators and nitrile gloves to prevent inhalation/skin contact .
  • Waste Management : Neutralize iodine-containing waste with sodium thiosulfate before disposal .
  • Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure (predicted boiling point ~300°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.